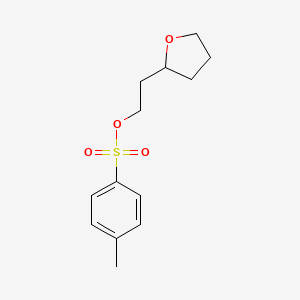
(S)-2-(1-Aminopropyl)-4-fluoroaniline2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(1-Aminopropyl)-4-fluoroaniline2hcl is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a propyl chain, and a fluorine atom attached to an aniline ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminopropyl)-4-fluoroaniline2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoroaniline.
Chiral Resolution: The chiral center is introduced through a chiral resolution process, often using chiral catalysts or auxiliaries.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and amination steps enhances efficiency and reduces production costs.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(1-Aminopropyl)-4-fluoroaniline2hcl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(1-Aminopropyl)-4-fluoroaniline2hcl has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(1-Aminopropyl)-4-fluoroaniline2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-(1-Aminopropyl)benzonitrile hydrochloride
- (S)-4-(1-Aminopropyl)phenol hydrochloride
- (S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride
Uniqueness
(S)-2-(1-Aminopropyl)-4-fluoroaniline2hcl is unique due to the presence of the fluorine atom at the 4-position of the aniline ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and binding affinity, making it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C9H13FN2 |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
2-[(1S)-1-aminopropyl]-4-fluoroaniline |
InChI |
InChI=1S/C9H13FN2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,8H,2,11-12H2,1H3/t8-/m0/s1 |
Clave InChI |
IWKHCLIXVYUVOY-QMMMGPOBSA-N |
SMILES isomérico |
CC[C@@H](C1=C(C=CC(=C1)F)N)N |
SMILES canónico |
CCC(C1=C(C=CC(=C1)F)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


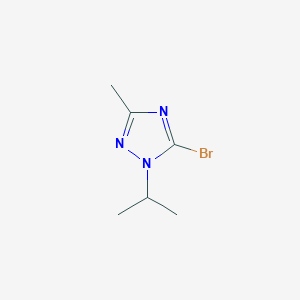
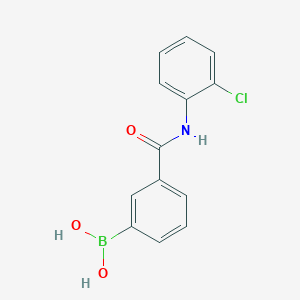
![(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B15238433.png)
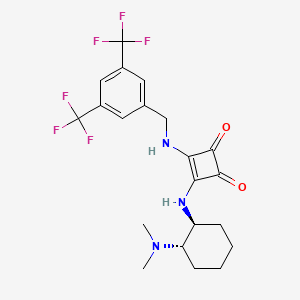

![Tert-butyl5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B15238450.png)

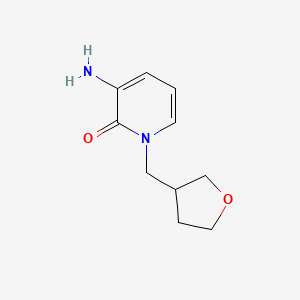
![2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-B]pyridazin-9(6H)-one](/img/structure/B15238469.png)

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B15238484.png)
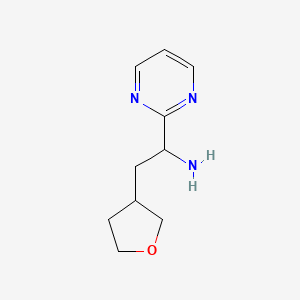
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate](/img/structure/B15238495.png)
